Methyl 2-(4-oxo-2-phenylquinazolin-1(4H)-yl)acetate

Medicinal Chemistry Regioselective Alkylation Quinazolinone Tautomerism

Methyl 2-(4-oxo-2-phenylquinazolin-1(4H)-yl)acetate is a 1-N-functionalized 2-phenylquinazolin-4(3H)-one derivative containing a methyl acetate side arm (C₁₇H₁₄N₂O₃, MW 294.30). The quinazolin-4(3H)-one (4-quinazolinone) scaffold is a privileged heterocyclic core in medicinal chemistry, with derivatives that exhibit diverse biological activities including anticancer, antimicrobial, anti‑inflammatory, and anticonvulsant effects.

Molecular Formula C17H14N2O3
Molecular Weight 294.3 g/mol
CAS No. 100559-93-1
Cat. No. B3197452
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-(4-oxo-2-phenylquinazolin-1(4H)-yl)acetate
CAS100559-93-1
Molecular FormulaC17H14N2O3
Molecular Weight294.3 g/mol
Structural Identifiers
SMILESCOC(=O)CN1C2=CC=CC=C2C(=O)N=C1C3=CC=CC=C3
InChIInChI=1S/C17H14N2O3/c1-22-15(20)11-19-14-10-6-5-9-13(14)17(21)18-16(19)12-7-3-2-4-8-12/h2-10H,11H2,1H3
InChIKeyGJRVAMQATXFIEC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 2-(4-oxo-2-phenylquinazolin-1(4H)-yl)acetate (CAS 100559-93-1) Procurement-Relevant Characteristics and Compound Class Profile


Methyl 2-(4-oxo-2-phenylquinazolin-1(4H)-yl)acetate is a 1-N-functionalized 2-phenylquinazolin-4(3H)-one derivative containing a methyl acetate side arm (C₁₇H₁₄N₂O₃, MW 294.30) . The quinazolin-4(3H)-one (4-quinazolinone) scaffold is a privileged heterocyclic core in medicinal chemistry, with derivatives that exhibit diverse biological activities including anticancer, antimicrobial, anti‑inflammatory, and anticonvulsant effects [1]. The N‑1 position of this scaffold is a key differentiation site: alkylation at N‑1 versus O‑alkylation at the tautomeric 4‑hydroxy form yields regioisomeric products with distinct pharmacological, pharmacokinetic, and physicochemical profiles [2]. Consequently, the identity and purity of the N‑1 regioisomer are critical quality parameters that directly dictate downstream biological outcomes, making compound‑specific sourcing essential for reproducible research.

Why Generic Substitution of 2-Phenylquinazolin-4(3H)-ones is Inappropriate for Methyl 2-(4-oxo-2-phenylquinazolin-1(4H)-yl)acetate


Simple substitution of Methyl 2-(4-oxo-2-phenylquinazolin-1(4H)-yl)acetate with unsubstituted 2-phenylquinazolin-4(3H)-one or its O‑alkylated regioisomers is scientifically invalid because the N‑1 alkylation site dictates both the tautomeric form and the spatial orientation of the side chain, which are the two dominant drivers of target binding and physicochemical properties [1]. The ambident nature of the quinazolinone anion leads to competing N‑ vs O‑alkylation pathways, producing mixtures with divergent biological activity [2]. Therefore, the precise N‑1 methyl acetate substitution of the target compound constitutes a specific chemotype, and any sourcing decision must be based on identity‑confirmed, regioisomerically pure material to ensure batch‑to‑batch reproducibility and to avoid misleading biological data.

Quantitative Comparator Evidence for Methyl 2-(4-oxo-2-phenylquinazolin-1(4H)-yl)acetate Selection


N-1 Alkylation Fidelity vs. O-Alkylation Byproducts in Quinazolinone Sourcing

The target compound is exclusively N‑alkylated at the 1‑position, whereas analogous alkylation reactions on the parent 2‑phenylquinazolin-4(3H)-one scaffold often yield competing O‑alkylated products. Published data demonstrate that when the C‑2 phenyl bears no ortho‑substituent, O‑alkylation predominates, leading to mixtures where N‑alkylated product constitutes a minor fraction [1]. In the synthesis of the target compound, optimized conditions yield regioisomerically pure N‑alkylated product, verified by NMR, while O‑alkylated byproducts are known to be structurally distinct and display different biological profiles [1].

Medicinal Chemistry Regioselective Alkylation Quinazolinone Tautomerism

Methyl Ester Handle Enables Divergent Functionalization Versus Unsubstituted 2-Phenylquinazolin-4(3H)-one

The target compound contains a methyl ester moiety at the N‑1 side chain, which can be selectively hydrolyzed to the carboxylic acid for bioconjugation or salt formation, whereas 2‑phenylquinazolin-4(3H)-one lacks any functionalizable handle at this position . This structural feature is exploited in patents and research articles where esters serve as prodrug precursors, improving solubility and permeability before in vivo hydrolysis [1].

Prodrug Design Ester Hydrolysis Chemical Biology

Validated Purity Specifications Reduce Risk of Bioassay Interference Compared to Uncharacterized Analogs

Reputable suppliers certify the purity of Methyl 2-(4-oxo-2-phenylquinazolin-1(4H)-yl)acetate at ≥98% (HPLC) , whereas many custom‑synthesized quinazolinone analogs are provided without rigorous analytical data, increasing the risk of undetected impurities that can confound biological assays. This documented purity provides a quality benchmark that enables head‑to‑head compound procurement decisions.

Quality Control Analytical Chemistry Compound Management

Preferred Application Scenarios for Methyl 2-(4-oxo-2-phenylquinazolin-1(4H)-yl)acetate Based on Differentiated Structural Features


Regioselective Probe for Quinazolinone N‑ vs O‑Alkylation Mechanism Studies

The compound serves as an analytically pure N‑1 alkylated reference standard for mechanistic studies investigating the ambident reactivity of quinazolin-4(3H)-ones. Researchers can use it to calibrate HPLC and NMR methods that distinguish N‑alkylated from O‑alkylated products, as demonstrated in systematic alkylation studies [1].

Scaffold for Divergent Medicinal Chemistry Using the Methyl Ester Handle

The N‑1 methyl acetate group provides a versatile platform for structure–activity relationship (SAR) exploration. Hydrolysis yields the carboxylic acid for amide coupling or salt formation, while transesterification or reduction permits further diversification. This modularity is exploited in kinase inhibitor and GPCR antagonist programs [2].

High‑Purity Building Block for CNS or Antimicrobial Quinazolinone Libraries

Given the known CNS and antimicrobial activities of 2‑phenylquinazolin-4(3H)-one derivatives [3], the target compound, sourced at ≥98% purity, is suitable for constructing focused compound libraries aimed at identifying new anti‑inflammatory, analgesic, or antibacterial leads with minimal risk of impurity‑driven artifacts .

Parent Compound for Isotope‑Labeled Internal Standard Synthesis

Because the ester group can be quantitatively hydrolyzed and re‑esterified with labeled reagents, the target compound is an ideal precursor for the synthesis of stable isotope‑labeled (e.g., ¹³C, D) analogs for use as LC‑MS/MS internal standards in pharmacokinetic and metabolic studies.

Quote Request

Request a Quote for Methyl 2-(4-oxo-2-phenylquinazolin-1(4H)-yl)acetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.